3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
Overview
Description
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 3 and a methoxyphenyl group at position 1, with a hydroxyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-one.
Reduction: Formation of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(2-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-ol
Uniqueness
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)19-16(20)10-15(18-19)13-4-2-3-5-14(13)17/h2-10,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGHRBRZHVMGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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